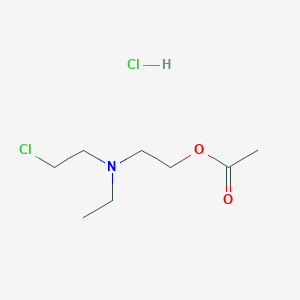![molecular formula C33H40I6N6O14 B027563 5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 100311-02-2](/img/structure/B27563.png)
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carboxamides, dioxo groups, and triiodo substituents. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core 1,3-benzenedicarboxamide structure, followed by the introduction of the dioxo and methylimino groups. The final steps involve the addition of the dihydroxypropyl and triiodo substituents. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Industrial methods often involve the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain elements within the molecule.
Substitution: The triiodo substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the triiodo groups.
科学研究应用
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential as a diagnostic agent or therapeutic drug is being explored, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-tribromo-)
- 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-)
Uniqueness
Compared to similar compounds, 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is unique due to the presence of triiodo substituents. These substituents confer distinct chemical and physical properties, such as increased molecular weight and enhanced reactivity in certain chemical reactions. Additionally, the triiodo groups may enhance the compound’s ability to interact with biological molecules, making it particularly valuable in medical and biological research.
属性
CAS 编号 |
100311-02-2 |
|---|---|
分子式 |
C33H40I6N6O14 |
分子量 |
1506.1 g/mol |
IUPAC 名称 |
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-4-12(50)8-46)22(34)19(25(28)37)31(57)41-5-13(51)9-47)16(54)3-17(55)45(2)29-26(38)20(32(58)42-6-14(52)10-48)23(35)21(27(29)39)33(59)43-7-15(53)11-49/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59) |
InChI 键 |
BNZPTPGBZTZFNB-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
规范 SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


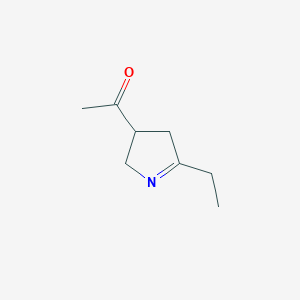
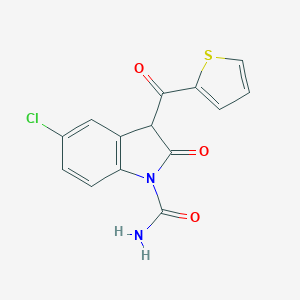
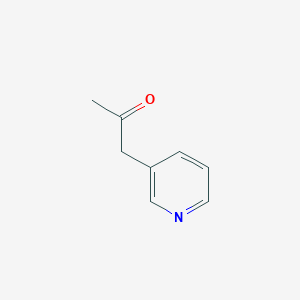

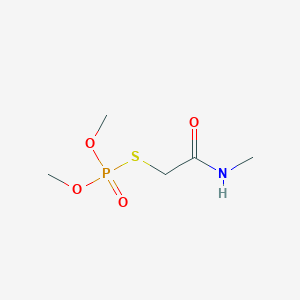
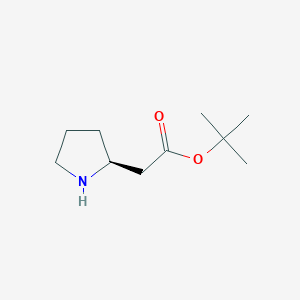
![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
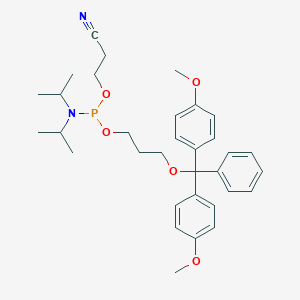
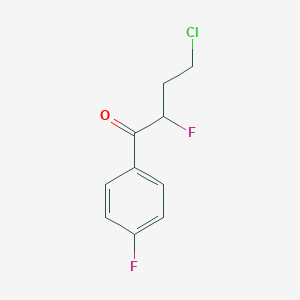
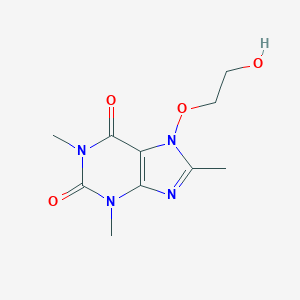
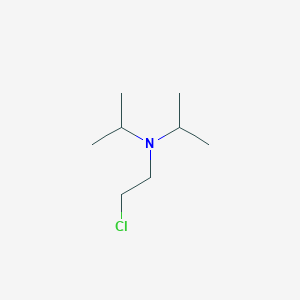
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
